![molecular formula C24H23N3O3 B2927024 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea CAS No. 1203036-47-8](/img/structure/B2927024.png)
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea is a novel compound that has shown promising results in scientific research. It is a urea derivative that has been synthesized using a variety of methods. This compound has been studied extensively for its potential applications in biomedical research, particularly in the field of cancer treatment.
Scientific Research Applications
Synthesis and Biological Evaluation of Urea Derivatives
A study by Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, evaluating their biological activity against cancer cell lines. The urea derivatives showed moderate antiproliferative effects, particularly against the breast carcinoma MCF-7 cell line. Bis-ureas exhibited high selectivity for MCF-7 cells, with certain derivatives showing promising potential as lead compounds for breast carcinoma drug development due to their high activity, selectivity, and compliance with drug design rules Perković et al., 2016.
Anticancer Agents Synthesis
Research presented at the AACR 101st Annual Meeting 2010 by Redda et al. explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, indicating a promising pathway for developing safer anticancer drugs Redda et al., 2010.
Cyclization of o-acylphenylacetic Acids
Nowicki and Fabrycy (1976) studied the cyclization of o-acylphenylacetic acids to 1-aryl-3-hydroxyisoquinolines, contributing to the understanding of the chemical properties and reactions relevant to tetrahydroquinoline derivatives. This research provides insights into the synthesis process and the biological activity of similar compounds Nowicki & Fabrycy, 1976.
Enzyme Inhibition Profiles
Sujayev et al. (2016) explored the synthesis of tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, and their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This study contributes to the potential therapeutic applications of such compounds in treating diseases related to enzyme dysfunction Sujayev et al., 2016.
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-14-13-17-10-7-15-27(21(17)16-19)23(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTNUOSXBJLKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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